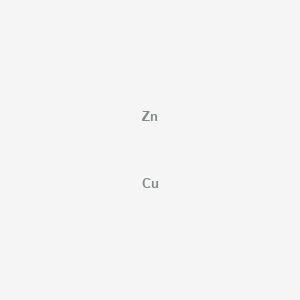

Zinc-Copper couple

描述

The Zinc-Copper couple is an alloy of zinc and copper, widely used as a reagent in organic synthesis. This compound gained prominence after the Simmons-Smith cyclopropanation reaction, which was first reported in 1959. The this compound serves as an activated source of zinc, essential for forming organozinc reagents.

Synthetic Routes and Reaction Conditions:

Preparation from Zinc Powder and Copper Sulfate Solution: The couple is typically prepared by reacting zinc powder with a copper sulfate solution. The resulting alloy is then washed and dried to obtain the desired composition.

Preparation from Zinc and Copper Metals: Another method involves directly mixing zinc and copper metals in specific proportions, usually with zinc content greater than 90%.

Industrial Production Methods:

Batch Production: In industrial settings, the this compound is often produced in batches to ensure consistency in composition and quality.

Slurry Preparation: The alloy is frequently prepared as a darkly-colored powder and slurried in an ethereal solvent before use.

Types of Reactions:

Cyclopropanation: The this compound is widely used in the Simmons-Smith cyclopropanation reaction, where it facilitates the formation of cyclopropanes from alkenes.

Reformatsky Reaction: This reaction involves the coupling of alpha-halo esters with aldehydes or ketones to form beta-hydroxy esters.

Reduction Reactions: The couple is also employed in the selective reduction of alkynes to cis-alkenes.

Common Reagents and Conditions:

Diiodomethane (CH2I2): Used in cyclopropanation reactions.

Ethyl Iodide and Ethyl Bromide: Used in the preparation of diethylzinc.

Major Products Formed:

Cyclopropanes: Formed from alkenes in cyclopropanation reactions.

Beta-Hydroxy Esters: Formed from the Reformatsky reaction.

科学研究应用

The Zinc-Copper couple has diverse applications in scientific research, including:

Organic Synthesis: It is extensively used in organic synthesis for reactions like cyclopropanation and Reformatsky reactions.

Medicinal Chemistry: The couple is used in the synthesis of pharmaceuticals and bioactive compounds.

Material Science: It is employed in the development of new materials with specific properties.

Cancer Research: Studies have explored the role of zinc and copper in cancer physiology, particularly their interactions and effects on cancer cells.

作用机制

The Zinc-Copper couple exerts its effects through the activation of zinc by copper. This activation is crucial for the formation of organozinc reagents, which then participate in various organic reactions. The molecular targets and pathways involved include the formation of organozinc intermediates and their subsequent reactions with alkenes or alkynes.

相似化合物的比较

Zinc-Silver Couple: Often used in similar reactions, but with better yields and shorter reaction times.

Diethylzinc (Zn(C2H5)2): Used in various organic synthesis reactions, including the Reformatsky reaction.

Uniqueness:

The Zinc-Copper couple is unique in its ability to activate zinc efficiently, making it a preferred reagent in many organic synthesis reactions.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

属性

CAS 编号 |

12019-27-1 |

|---|---|

分子式 |

CuZn |

分子量 |

128.9 g/mol |

IUPAC 名称 |

copper;zinc |

InChI |

InChI=1S/Cu.Zn |

InChI 键 |

TVZPLCNGKSPOJA-UHFFFAOYSA-N |

SMILES |

[Cu].[Zn] |

规范 SMILES |

[Cu].[Zn] |

Key on ui other cas no. |

12019-27-1 |

Pictograms |

Flammable; Irritant |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate](/img/structure/B1600555.png)